

# CS-003 Free base molecular formula

## C<sub>34</sub>H<sub>38</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>6</sub>S

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### Compound of Interest

Compound Name: CS-003 Free base

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An In-Depth Technical Guide to **CS-003 Free Base**: A Triple Tachykinin Receptor Antagonist  
For Researchers, Scientists, and Drug Development Professionals

## Abstract

CS-003 is a potent, non-peptide antagonist of all three tachykinin receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3). With the molecular formula C<sub>34</sub>H<sub>38</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>6</sub>S, this small molecule, also identified as ChEMBL2115415 or R-113281 free base, has demonstrated high affinity for these receptors, suggesting its potential as a therapeutic agent in conditions where tachykinin signaling is implicated, such as respiratory diseases. This document provides a technical overview of the available data on CS-003, including its physicochemical properties, biological activity, and the signaling pathways it modulates.

## Physicochemical Properties of CS-003 Free Base

The fundamental physicochemical properties of **CS-003 free base** are summarized below. These values are primarily computed estimates from publicly available chemical databases.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C34H38Cl2N2O6S	PubChem[1]
Molecular Weight	673.6 g/mol	PubChem (Computed)[1]
IUPAC Name	[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone	PubChem[1]
CAS Number	191672-52-3	PubChem[1]
XLogP3	4.7	PubChem (Computed)[1]
Topological Polar Surface Area	96.8 Å²	PubChem (Computed)[1]
Formal Charge	0	PubChem (Computed)[1]

## Biological Activity and In Vivo Efficacy

CS-003 is characterized as a triple tachykinin receptor antagonist, exhibiting high affinity for human NK1, NK2, and NK3 receptors.[2] This broad-spectrum antagonism suggests a potential therapeutic utility in diseases where multiple tachykinin pathways are involved.[2]

## Receptor Binding Affinity

The inhibitory constants (Ki) of CS-003 for the human neurokinin receptors are detailed in the following table.

Receptor Subtype	Ki (nM)
NK1	2.3
NK2	0.54
NK3	0.74

Data sourced from MedchemExpress.[2]

## In Vitro Functional Activity

CS-003 demonstrates concentration-dependent inhibition of neurokinin-induced intracellular signaling. Specifically, it has been shown to inhibit the formation of inositol phosphate induced by agonists of NK1, NK2, and NK3 receptors. The pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response, are presented below.

Receptor-Mediated Response	pA2 (μM)
NK1-induced inositol phosphate formation	8.7
NK2-induced inositol phosphate formation	9.4
NK3-induced inositol phosphate formation	9.5

Data sourced from MedchemExpress.[\[2\]](#)

## In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated the efficacy of CS-003 in mitigating key pathological features associated with respiratory diseases. Intravenous administration of CS-003 has been shown to inhibit substance P-induced tracheal vascular hyperpermeability as well as neurokinin A- and neurokinin B-induced bronchoconstriction.[\[2\]](#)

In Vivo Model	ID50 (mg/kg, i.v.)
Substance P-induced tracheal vascular hyperpermeability	0.13
Neurokinin A-induced bronchoconstriction	0.040
Neurokinin B-induced bronchoconstriction	0.063

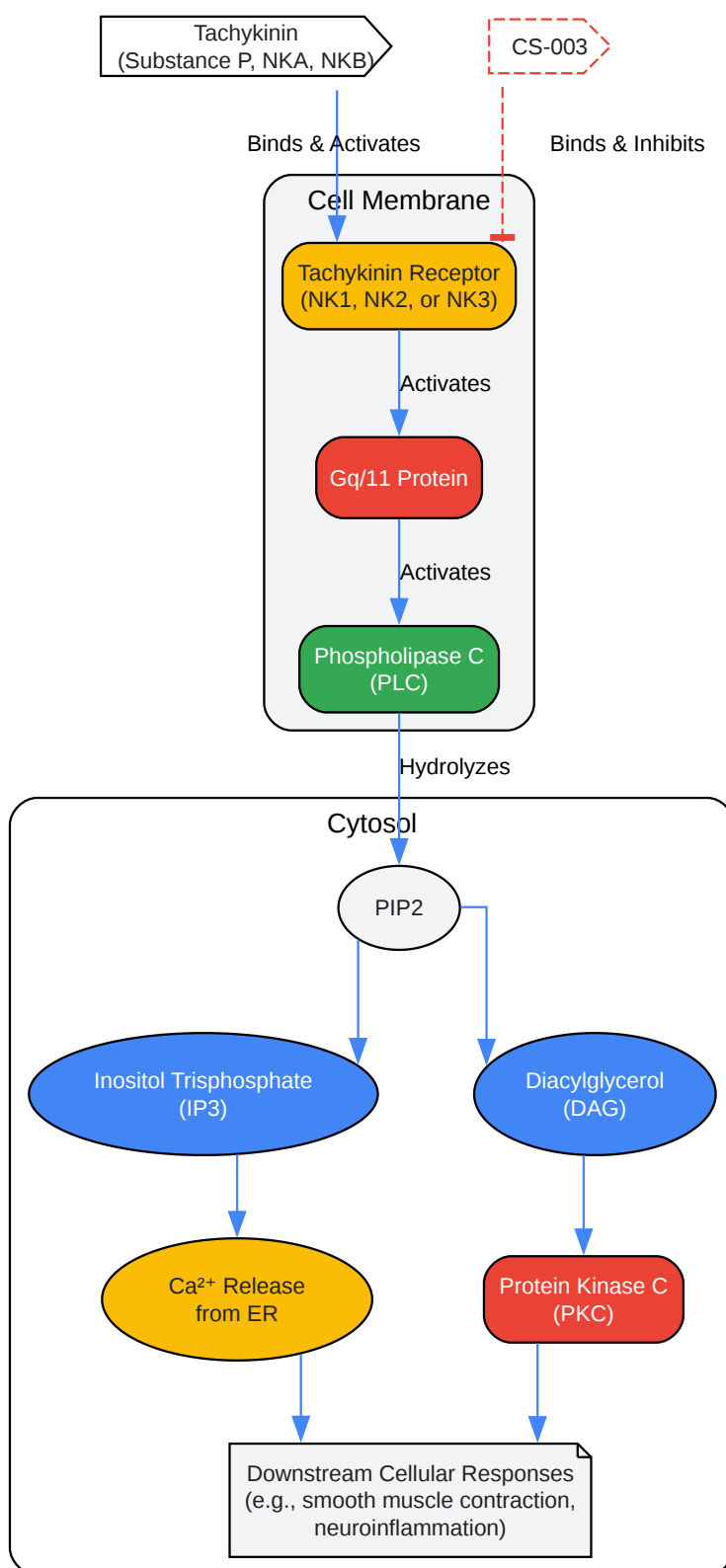
Data sourced from MedchemExpress.[\[2\]](#)

## Mechanism of Action and Signaling Pathways

Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily.<sup>[3]</sup> As an antagonist, CS-003 competitively binds to these receptors, thereby blocking the downstream signaling cascades initiated by their endogenous ligands: Substance P (for NK1), Neurokinin A (for NK2), and Neurokinin B (for NK3). The primary signaling pathway for all three receptors involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).

## Tachykinin Receptor Signaling Pathway

The general workflow for tachykinin receptor signaling, which is inhibited by CS-003, is depicted below.



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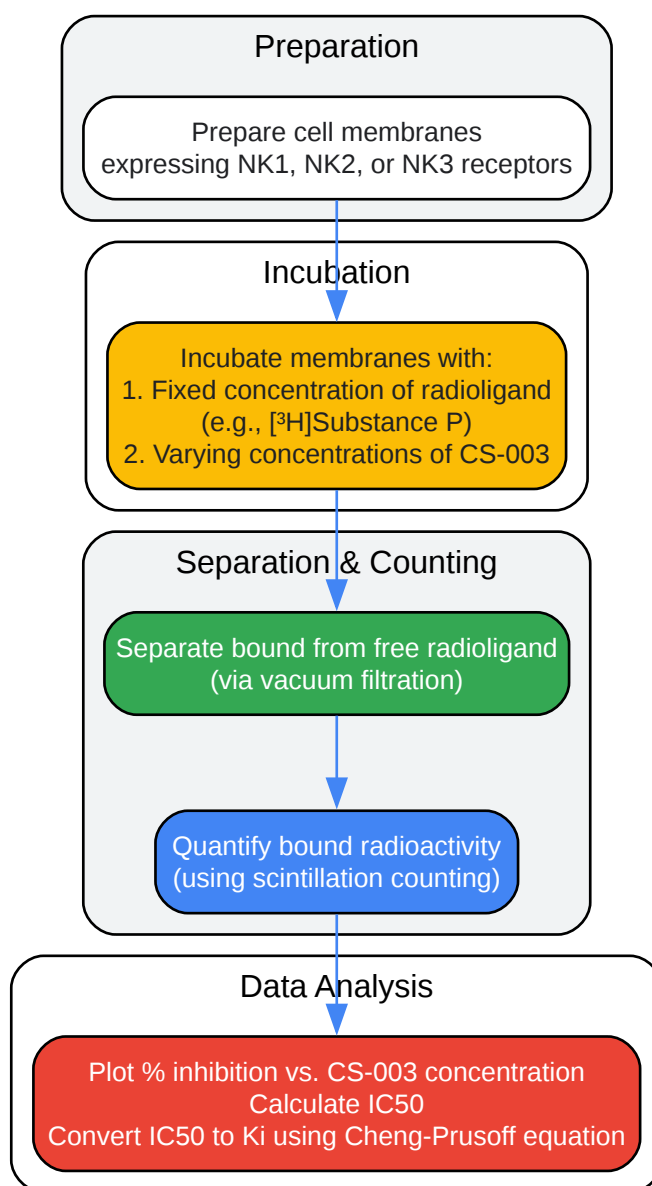
Caption: General signaling pathway of tachykinin receptors inhibited by CS-003.

## Experimental Protocols

Detailed proprietary protocols for the assays conducted on CS-003 are not publicly available. However, this section outlines the standard methodologies for the key experiments cited.

### Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.



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## References

- 1. CS-003 (Free base) | C<sub>34</sub>H<sub>38</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>6</sub>S | CID 9831641 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [CS-003 Free base molecular formula C<sub>34</sub>H<sub>38</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>6</sub>S]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243848#cs-003-free-base-molecular-formula-c34h38cl2n2o6s]

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